3,5-Dibromoisonicotinamide
Overview
Description
3,5-Dibromoisonicotinamide: is an organic compound with the molecular formula C6H4Br2N2O and a molecular weight of 279.92 g/mol . It is a derivative of isonicotinamide, where two bromine atoms are substituted at the 3rd and 5th positions of the pyridine ring. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromoisonicotinamide typically involves the bromination of isonicotinamide. The reaction is carried out by treating isonicotinamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 3rd and 5th positions of the pyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromoisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 3,5-Dibromoisonicotinamide is used as a building block in organic synthesis. Its bromine atoms make it a versatile intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It can be used as a ligand in the design of enzyme inhibitors or as a probe in biochemical assays .
Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of potential therapeutic agents. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3,5-Dibromoisonicotinamide is primarily based on its ability to interact with biological molecules through its bromine atoms and amide group. The bromine atoms can form halogen bonds with nucleophilic sites on proteins or nucleic acids, while the amide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Bromoisonicotinamide: A mono-brominated derivative with similar chemical properties but different reactivity due to the presence of only one bromine atom.
5-Bromoisonicotinamide: Another mono-brominated derivative with distinct reactivity and applications.
Isonicotinamide: The parent compound without bromine substitution, used as a reference for studying the effects of bromination.
Uniqueness: 3,5-Dibromoisonicotinamide is unique due to the presence of two bromine atoms at specific positions on the pyridine ring. This dual substitution enhances its reactivity and allows for the formation of more complex derivatives compared to its mono-brominated counterparts .
Properties
IUPAC Name |
3,5-dibromopyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVKCTSADYIIGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)C(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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